molecular formula C16H17F2NO2S B5661775 N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide

N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide

Cat. No. B5661775
M. Wt: 325.4 g/mol
InChI Key: HCBISMVKMHHQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide, also known as DFB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of sulfonamides and is known for its ability to inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many cancer types.

Mechanism of Action

N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide binds to the active site of CA IX, which is located in the catalytic domain of the enzyme. This binding inhibits the catalytic activity of CA IX, which results in the reduction of extracellular acidification and subsequent inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide inhibits the growth and migration of cancer cells by reducing the acidification of the tumor microenvironment. Additionally, N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide in lab experiments is its selectivity for CA IX. This allows for the specific inhibition of CA IX without affecting other carbonic anhydrase isoforms. However, one of the limitations of using N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide in scientific research. One potential direction is the development of N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide analogs with improved solubility and potency. Additionally, the combination of N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide with other cancer therapies, such as chemotherapy and immunotherapy, could be explored as a potential treatment strategy. Furthermore, the use of N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide as a diagnostic tool for the detection of CA IX overexpression in cancer could also be investigated.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide involves the reaction of 2,4-difluoroaniline with isobutylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by recrystallization to obtain pure N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide has been extensively used in scientific research due to its ability to selectively inhibit CA IX, which is overexpressed in many cancer types. CA IX is known to play a crucial role in the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. Therefore, the inhibition of CA IX by N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide has been explored as a potential therapeutic strategy for cancer treatment.

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2S/c1-11(2)9-12-3-6-14(7-4-12)22(20,21)19-16-8-5-13(17)10-15(16)18/h3-8,10-11,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBISMVKMHHQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.